

Application Notes and Protocols for Fura-PE3 Fluorescence Microscopy

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Compound of Interest

Compound Name: Fura-PE3

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Introduction to Fura-PE3

Fura-PE3, also known as Fura-2 Leakage Resistant (LR), is a ratiometric fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentrations ($[Ca^{2+}]_i$). As a derivative of the widely used Fura-2, **Fura-PE3** retains the advantageous spectral properties that allow for ratiometric imaging while offering a significant improvement in cellular retention.

[1] One of the primary challenges with traditional calcium indicators like Fura-2 is their propensity to leak from the cell cytoplasm and become compartmentalized within organelles over time. **Fura-PE3** is specifically designed to resist this leakage, enabling more stable and prolonged measurements of cytosolic calcium levels, which is particularly beneficial for long-term experiments.[1][2][3]

Upon binding to Ca^{2+} , **Fura-PE3** exhibits a shift in its excitation spectrum. The dye is excited at two different wavelengths, typically 340 nm and 380 nm, while emission is monitored at a single wavelength, around 510 nm. The ratio of the fluorescence intensities emitted upon excitation at 340 nm (Ca^{2+} -bound) and 380 nm (Ca^{2+} -unbound) is used to calculate the intracellular calcium concentration. This ratiometric measurement method effectively minimizes issues such as

uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reproducible results.[1][4]

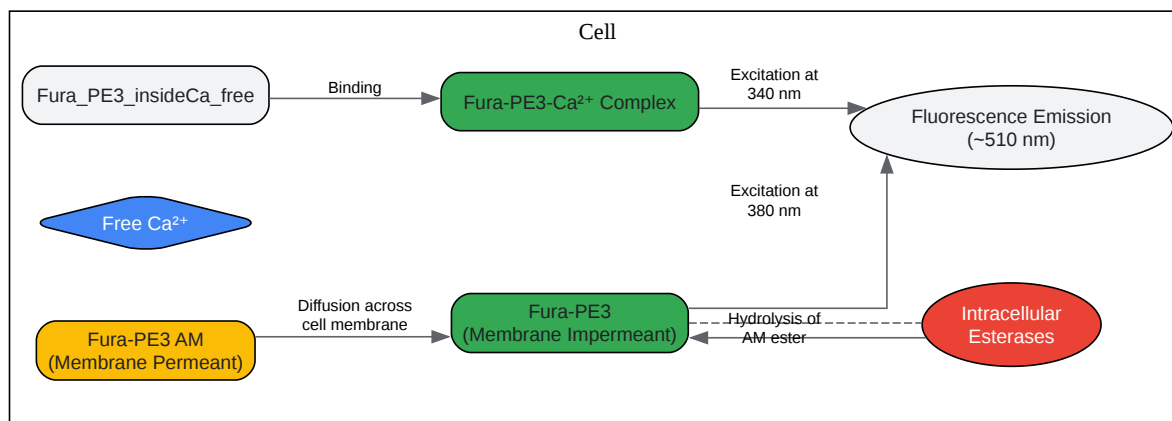
Quantitative Data and Spectral Properties

Summarized below are the key quantitative parameters for **Fura-PE3**. Due to the limited availability of specific photophysical data for **Fura-PE3** in the provided search results, values for Fura-2 are included for comparison, as **Fura-PE3** is designed to have similar spectral properties. Researchers are advised to perform their own in situ calibration for the most accurate quantitative measurements.

Property	Fura-PE3	Fura-2 (for comparison)
Excitation Wavelength (Ca ²⁺ -bound)	~335 nm[5]	~335 nm[6]
Excitation Wavelength (Ca ²⁺ -free)	~364 nm[5]	~363 nm[6]
Emission Wavelength	~495-502 nm[5]	~510 nm[6][7]
Dissociation Constant (Kd) for Ca ²⁺	Not explicitly found in search results. Often considered similar to Fura-2. In situ calibration is highly recommended.	~145 nM (in vitro)[6]
Extinction Coefficient (ε)	Not explicitly found in search results.	27,000 M ⁻¹ cm ⁻¹ at 363 nm (Ca ²⁺ -free) and 35,000 M ⁻¹ cm ⁻¹ at 335 nm (Ca ²⁺ -bound)[6]
Quantum Yield (Φ)	Not explicitly found in search results.	0.23 (Ca ²⁺ -free) to 0.49 (Ca ²⁺ -bound)[3]

Fura-PE3 Signaling Pathway

The following diagram illustrates the principle of intracellular calcium measurement using **Fura-PE3 AM**.



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Caption: **Fura-PE3** AM cellular loading and calcium binding.

Experimental Protocols

Reagent Preparation and Storage

- **Fura-PE3** AM Stock Solution:
 - Prepare a 1-10 mM stock solution of **Fura-PE3** AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[5][8]
 - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots desiccated and protected from light at -20°C. Under these conditions, the AM ester should be stable for several months.[5]
- **Pluronic F-127** Stock Solution:
 - Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.[8]

- This solution can be stored at room temperature. It may solidify at lower temperatures and can be warmed to dissolve.
- Loading Buffer:
 - Use a buffered physiological medium such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution (pH 7.2-7.4).[9] Avoid amine-containing buffers like Tris.[5]

Cell Loading with Fura-PE3 AM

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

- Cell Preparation: Plate cells on coverslips or in multi-well imaging plates to allow for microscopic observation. Ensure cells are healthy and adhere well to the substrate.[10]
- Prepare Loading Solution:
 - On the day of the experiment, thaw an aliquot of the **Fura-PE3 AM** stock solution.
 - For a final loading concentration of 1-5 μM **Fura-PE3 AM**, dilute the stock solution into the loading buffer.[5]
 - To aid in the dispersion of the AM ester, you can mix the **Fura-PE3 AM** stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the loading buffer. The final concentration of Pluronic F-127 should be around 0.02%. [8]
- Cell Loading:
 - Remove the culture medium from the cells and wash them once with the loading buffer.
 - Add the **Fura-PE3 AM** loading solution to the cells.
 - Incubate for 15-60 minutes at room temperature or 37°C, protected from light.[5] The optimal loading time and temperature should be determined empirically. Loading at room temperature may reduce dye compartmentalization.[6]
- Washing and De-esterification:

- After incubation, wash the cells twice with fresh, dye-free loading buffer to remove any extracellular **Fura-PE3 AM**.[\[10\]](#)
- Incubate the cells in dye-free buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
- To reduce leakage of the de-esterified dye, an anion transport inhibitor such as probenecid (1-2.5 mM) can be included in the buffer during and after loading.

Fluorescence Microscopy Setup and Configuration

- **Microscope:** An inverted epifluorescence microscope is typically used for live-cell imaging.
- **Light Source:** A light source capable of providing excitation light in the ultraviolet (UV) range is required. A xenon arc lamp or a mercury arc lamp with appropriate filters, or a dedicated LED light source are common choices.
- **Excitation Filters:** A filter wheel or a similar device is necessary to rapidly switch between the two excitation wavelengths for **Fura-PE3**:
 - 340 nm filter (for Ca²⁺-bound **Fura-PE3**)
 - 380 nm filter (for Ca²⁺-free **Fura-PE3**)
- **Dichroic Mirror:** A dichroic mirror with a cutoff around 400 nm is needed to reflect the UV excitation light towards the sample and transmit the emitted fluorescence to the detector.
- **Emission Filter:** A bandpass emission filter centered around 510 nm should be used to collect the fluorescence signal from **Fura-PE3**.[\[10\]](#)
- **Objective Lens:** A high numerical aperture (NA) oil or water immersion objective lens is recommended for optimal light collection and spatial resolution.
- **Detector:** A sensitive camera, such as a cooled CCD or sCMOS camera, is required to detect the fluorescence signals.

Data Acquisition and Analysis

- Image Acquisition:
 - Acquire images of the **Fura-PE3** loaded cells, alternating between 340 nm and 380 nm excitation.
 - The exposure time for each wavelength should be optimized to obtain a good signal-to-noise ratio without causing significant phototoxicity or photobleaching.
- Background Subtraction: For each image, subtract the background fluorescence measured from a region of the coverslip without any cells.
- Ratio Calculation: Calculate the ratio (R) of the background-subtracted fluorescence intensities: $R = (\text{Intensity at 340 nm excitation}) / (\text{Intensity at 380 nm excitation})$
- Calcium Concentration Calculation: The intracellular calcium concentration can be calculated using the Grynkiewicz equation: $[\text{Ca}^{2+}] = K_d * [(R - R_{\text{min}}) / (R_{\text{max}} - R)] * (F_{\text{free_380}} / F_{\text{bound_380}})$ Where:
 - K_d : The dissociation constant of **Fura-PE3** for Ca^{2+} . This should be determined experimentally in your system.
 - R: The measured fluorescence ratio.
 - R_{min} : The ratio in the absence of Ca^{2+} (determined during calibration).
 - R_{max} : The ratio at saturating Ca^{2+} concentrations (determined during calibration).
 - $F_{\text{free_380}} / F_{\text{bound_380}}$: The ratio of fluorescence intensities at 380 nm excitation for Ca^{2+} -free and Ca^{2+} -bound dye, respectively (determined during calibration).

In Situ Calibration Protocol

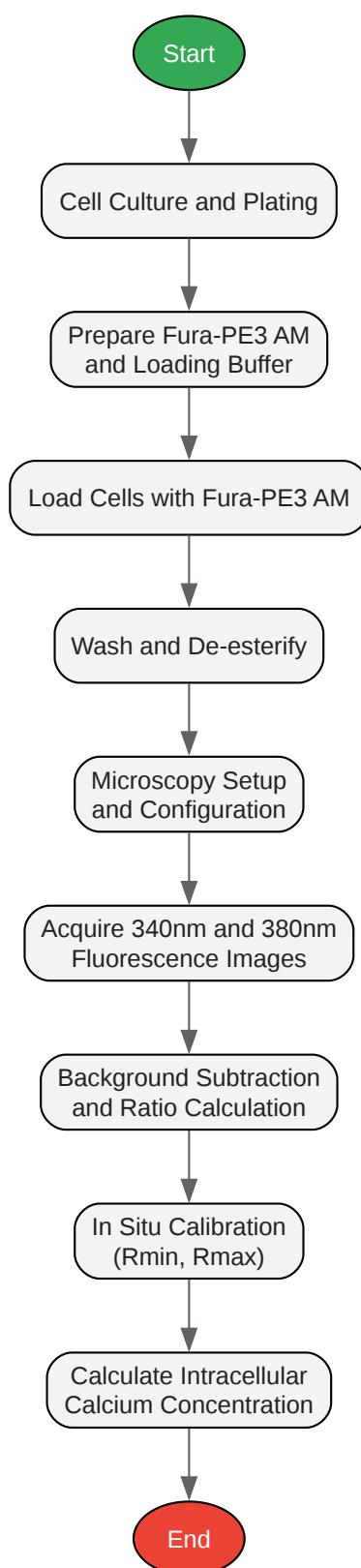
To obtain accurate quantitative $[\text{Ca}^{2+}]_i$ measurements, it is essential to perform an in situ calibration of **Fura-PE3** in the same cell type and under the same experimental conditions.

- Determine R_{min} :

- At the end of an experiment, expose the cells to a calcium-free buffer containing a calcium chelator such as EGTA (e.g., 5 mM).
- Add a calcium ionophore (e.g., 1 μ M ionomycin) to allow the intracellular and extracellular calcium concentrations to equilibrate.
- Measure the 340/380 nm fluorescence ratio; this value represents Rmin.
- Determine Rmax:
 - Wash the cells and expose them to a buffer containing a high concentration of calcium (e.g., 10 mM CaCl₂).
 - Add the calcium ionophore (e.g., 1 μ M ionomycin).
 - Measure the 340/380 nm fluorescence ratio; this value represents Rmax.
- Determine F_{free_380} / F_{bound_380}:
 - Measure the fluorescence intensity at 380 nm excitation during the Rmin and Rmax determination steps. The ratio of these values gives F_{free_380} / F_{bound_380}.

Experimental Workflow

The following diagram outlines the key steps in a **Fura-PE3** calcium imaging experiment.



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Caption: Experimental workflow for **Fura-PE3** calcium imaging.

Troubleshooting

- Low Fluorescence Signal:
 - Increase the **Fura-PE3** AM loading concentration or incubation time.
 - Ensure the DMSO used for the stock solution is anhydrous.
 - Check the alignment and intensity of the light source.
- High Background Fluorescence:
 - Ensure thorough washing after dye loading.
 - Use a high-quality, low-fluorescence imaging medium.
- Dye Compartmentalization:
 - Lower the loading temperature (e.g., to room temperature).
 - Reduce the loading time.
- Rapid Dye Leakage:
 - Although **Fura-PE3** is leakage-resistant, some leakage may still occur. Use an anion transport inhibitor like probenecid.

By following these detailed protocols and guidelines, researchers can effectively utilize **Fura-PE3** for robust and accurate measurements of intracellular calcium dynamics.

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